3-amino-N-(3-chloro-2-methylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including an amine group, a carboxamide group, a chloro-substituted phenyl ring, and a tetrahydrothieno[2,3-b]quinoline ring. These features suggest that it could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis of its structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups and overall structure. For example, the amine group could participate in reactions with acids, while the carboxamide group could be involved in reactions with bases .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polar and nonpolar regions, and its melting and boiling points would be influenced by the strength of the intermolecular forces .Scientific Research Applications
Quinoline Derivatives in Medicinal Chemistry
Quinolines and their derivatives are recognized for their broad spectrum of biological activities. Compounds in this class have been extensively studied for their potential in treating various diseases, particularly cancer and malaria. Quinoline derivatives also exhibit antimicrobial, anti-inflammatory, and antidiabetic activities. Their versatility and effectiveness in drug development are highlighted by numerous patents filed for new chemotherapeutic agents based on the quinoline skeleton, indicating the increasing importance of this pharmacophore in medicinal chemistry (Hussaini, 2016).
Therapeutic Applications of Quinoline Derivatives
Quinoline and quinazoline alkaloids, as well as their derivatives, have been the focus of medicinal research due to their significant bioactivities. Over 200 molecules from these classes have been reviewed for their antitumor, antimalarial, antibacterial, antifungal, antiparasitic, anti-inflammatory, and antioxidant activities, among others. This comprehensive review indicates that quinoline and quinazoline alkaloids could provide new clues for drug discovery and development in various therapeutic areas (Shang et al., 2018).
Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials
Apart from their medicinal applications, quinazoline derivatives have also found use in the field of optoelectronics. Research into luminescent small molecules and chelate compounds, including those with a quinazoline or pyrimidine ring, highlights their potential in the development of novel optoelectronic materials. These compounds are valuable for creating materials with photo- and electroluminescent properties, suitable for applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors (Lipunova et al., 2018).
Mechanism of Action
Target of Action
It shares structural similarities withTolfenamic Acid , a known non-steroidal anti-inflammatory drug (NSAID) . NSAIDs typically target enzymes like cyclooxygenases (COX) , which are involved in the production of prostaglandins, compounds that play a key role in inflammation and pain.
Mode of Action
This means it could potentially prevent the conversion of arachidonic acid to cyclic endoperoxides, precursors of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound, due to its potential COX inhibitory activity, could affect the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in various physiological processes including inflammation, pain sensation, and fever. By inhibiting COX, the compound could reduce the production of these prostaglandins, leading to anti-inflammatory and analgesic effects .
Pharmacokinetics
For instance, the compound’s solubility in organic solvents and its stability in air and light could impact its absorption and distribution in the body .
Result of Action
The result of the compound’s action would likely be a reduction in inflammation and pain, given its potential role as a COX inhibitor . This could be beneficial in conditions where inflammation and pain are prevalent, such as arthritis or acute injury.
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances could influence the compound’s action, efficacy, and stability. For example, the compound’s stability could be affected by exposure to light and heat Additionally, the presence of other substances, such as proteins or lipids, could influence the compound’s distribution and action within the body
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-amino-N-(3-chloro-2-methylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3OS/c1-3-12-7-8-17-13(9-12)10-14-18(23)19(27-21(14)25-17)20(26)24-16-6-4-5-15(22)11(16)2/h4-6,10,12H,3,7-9,23H2,1-2H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPGHQGBJHONEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=C(C(=CC=C4)Cl)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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